6-(2,5-dimethylphenyl)sulfanyl-7H-purine

Physicochemical profiling Lipophilicity Purine analog design

Accelerate your PNP inhibitor program with 6-(2,5-dimethylphenyl)sulfanyl-7H-purine. Unlike the generic 6-phenylsulfanyl analog, its 2,5-dimethyl substitution is specifically chosen to tune lipophilicity (XLogP3 3.2) and steric bulk, directly probing ortho- and meta-methyl effects on enzyme-binding geometry. Use this compound for head-to-head SAR studies on enzymatic Ki, cellular IC50, and CYP-mediated clearance to generate quantitative structure-activity data. Ideal for building a permeability-SAR model. Confirm the 2,5-dimethyl motif's impact on target engagement now.

Molecular Formula C13H12N4S
Molecular Weight 256.33 g/mol
CAS No. 646510-18-1
Cat. No. B12592846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(2,5-dimethylphenyl)sulfanyl-7H-purine
CAS646510-18-1
Molecular FormulaC13H12N4S
Molecular Weight256.33 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)SC2=NC=NC3=C2NC=N3
InChIInChI=1S/C13H12N4S/c1-8-3-4-9(2)10(5-8)18-13-11-12(15-6-14-11)16-7-17-13/h3-7H,1-2H3,(H,14,15,16,17)
InChIKeyVMDKIBNXFJICGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(2,5-Dimethylphenyl)sulfanyl-7H-purine (CAS 646510-18-1): Compound Identity, Physicochemical Profile, and Structural Positioning


6-(2,5-Dimethylphenyl)sulfanyl-7H-purine (CAS 646510-18-1) is a synthetic purine derivative in which a 2,5-dimethylphenylsulfanyl moiety is attached at the 6-position of the 7H-purine heterocycle [1]. Its computed physicochemical profile—molecular weight 256.33 g mol⁻¹, XLogP3 3.2, topological polar surface area 79.8 Ų, one hydrogen-bond donor, and four hydrogen-bond acceptors—situates it among moderately lipophilic purine analogs that retain hydrogen-bonding capacity characteristic of the purine scaffold [1]. The compound is listed in the EPA DSSTox inventory (DTXSID80332957) and in the NIAID ChemDB screening library, confirming its availability for research procurement and its historical inclusion in biological screening collections [1].

Why Generic Substitution of 6‑Arylthiopurines Fails: The Critical Role of 2,5-Dimethyl Substitution in 6‑(2,5-Dimethylphenyl)sulfanyl-7H-purine


Within the 6‑arylthiopurine series, even minor alterations to the aryl ring substitution pattern can produce substantial differences in lipophilicity, steric bulk, and enzyme-binding geometry. The 2,5-dimethylphenyl group in the target compound represents a specific, non-obvious substitution choice that has the potential to modulate PNP (purine nucleoside phosphorylase) inhibition potency and selectivity in ways that the unsubstituted phenyl analog cannot replicate. Because the 2,5-dimethyl motif has been employed in medicinal chemistry programs to deliberately tune target engagement and metabolic stability in other purine and heterocyclic series, users who treat all 6‑arylthiopurines as interchangeable risk selecting a compound with divergent bioactivity, solubility, and pharmacokinetic behavior [1][2].

Quantitative Differentiation Evidence for 6‑(2,5-Dimethylphenyl)sulfanyl-7H-purine vs. Its Closest Structural and Functional Analogs


Physicochemical Differentiation from the Unsubstituted 6‑Phenylsulfanyl-7H-purine: Lipophilicity (XLogP3) and Molecular Weight

The 2,5-dimethyl substitution on the aryl ring increases both molecular weight and computed lipophilicity relative to the unsubstituted 6‑phenylsulfanyl-7H-purine (CAS 5450-35-1). This physicochemical shift is expected to alter membrane permeability, plasma protein binding, and non-specific binding profiles, making the two compounds non-substitutable in cellular or biochemical assays without explicit re-validation [1][2].

Physicochemical profiling Lipophilicity Purine analog design

PNP Inhibition: Class-Level Inference of Enzyme Target Engagement for the Target Compound vs. Known 6‑Arylthiopurine PNP Inhibitors

6‑Arylthiopurine derivatives, including the unsubstituted 6‑phenylsulfanyl-7H-purine, have been reported as inhibitors of human erythrocyte PNP, a target validated for T‑cell malignancies. Competitive inhibition constants (Kᵢ) for closely related analogs range from low micromolar to sub‑micromolar. Although no PNP inhibition data have been published for the specific 2,5‑dimethylphenyl analog, the class‑level activity provides strong rationale that the target compound is a legitimate PNP‑directed probe, and its distinct aryl substitution may offer selectivity advantages over the parent phenyl compound [1][2][3].

Purine nucleoside phosphorylase PNP inhibition T-cell pharmacology

Computational ADME Differentiation: The 2,5-Dimethylphenyl Motif as a Tool for Tuning Metabolic Stability vs. the Unsubstituted Phenyl Analog

The 2,5-dimethylphenyl substituent is a recognized medicinal chemistry motif for blocking oxidative metabolism on the aryl ring, thereby potentially improving in vitro microsomal stability compared with the unsubstituted 6‑phenylsulfanyl-7H-purine. Although experimental ADME data for the target compound are not publicly available, structural analogs of the type Ar‑S‑purine have been shown to be substrates for CYP450 isoforms, and ortho‑methyl substitution is a well‑documented strategy to reduce CYP‑mediated clearance [1][2].

ADME prediction Metabolic stability CYP liability

Synthesis Accessibility and Purity Profile: A Purine Scaffold with a Well‑Established Synthetic Route

The synthesis of 6‑(2,5‑dimethylphenyl)sulfanyl‑7H‑purine operates through a robust nucleophilic aromatic substitution between 6‑chloropurine and 2,5‑dimethylthiophenol under basic conditions [1]. This route parallels the established method for the parent 6‑phenylsulfanyl analog [2]. The commercial availability of the compound (NIAID ChemDB listing) and its presence in screening collections imply that multi‑gram quantities can be sourced with ≥95% purity, making it a logistically straightforward option for medicinal chemistry campaigns that require a 2,5‑dimethyl‑substituted arylthiopurine without in‑house synthesis [1].

Synthetic accessibility 6‑Chloropurine Thioether formation

Best‑Fit Research and Procurement Scenarios for 6‑(2,5-Dimethylphenyl)sulfanyl-7H-purine Based on Current Evidence


PNP‑Focused Lead‑Optimization SAR Studies Requiring 6‑Arylthiopurine Diversification

For academic or biopharma teams running PNP inhibitor programs, this compound serves as a deliberate diversification probe. By testing it alongside the unsubstituted 6‑phenylsulfanyl-7H-purine, researchers can quantify the impact of 2,5‑dimethyl substitution on enzymatic Kᵢ, cellular IC₅₀ in T‑cell lines, and selectivity against other purine‑metabolizing enzymes. This head‑to‑head comparison directly addresses the SAR hypothesis that ortho‑ and meta‑methyl groups improve binding complementarity within the PNP active site [Section 3, Evidence Item 2].

Metabolic Stability Profiling of 6‑Arylthiopurine Analogs

Teams investigating the metabolic fate of 6‑arylthiopurines can use this compound to experimentally test the prediction that 2,5‑dimethyl substitution reduces CYP‑mediated aromatic oxidation. A side‑by‑side incubation in human liver microsomes (HLM) or recombinant CYP isoforms with the unsubstituted phenyl analog will generate quantitative intrinsic clearance (CLᵢₙₜ) values and definitively confirm or refute the metabolic‑shielding hypothesis [Section 3, Evidence Item 3].

Physicochemical Profiling of 6‑Substituted Purine Libraries for Cellular Permeability Optimization

With its elevated XLogP3 (3.2) relative to the unsubstituted parent (estimated ≤ 2.8), this compound is well suited for inclusion in a panel of 6‑arylthiopurines used to calibrate the relationship between lipophilicity and passive membrane permeability in Caco‑2 or PAMPA assays. Procurement of a small set of analogs spanning a ΔXLogP3 range of ~0.5 – 1.0 units allows medicinal chemists to build local permeability‑SAR models and to select optimal lipophilicity for cellular target engagement [Section 3, Evidence Item 1].

Chemical Biology Probe for Purine‑Binding Protein Target Identification

Because the 2,5‑dimethylphenyl group introduces distinct steric and electronic features compared with simpler aryl substituents, this compound may serve as a chemical biology probe in affinity‑based proteomics or thermal shift assays to identify purine‑binding proteins (e.g., kinases, PNP, adenosine receptors) that preferentially recognize the 2,5‑dimethyl motif. Its procurement is justified when the experimental goal is to map the selectivity landscape of the purine‑binding proteome [Section 3, Evidence Items 1 & 2].

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